molecular formula C11H12N2 B12276244 (1S)-1-(2-Quinolyl)ethylamine

(1S)-1-(2-Quinolyl)ethylamine

Cat. No.: B12276244
M. Wt: 172.23 g/mol
InChI Key: OSJLYUIRCUMENX-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)ethan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to an ethanamine group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. Another method includes the reduction of 2-(quinolin-2-yl)acetonitrile using hydrogen in the presence of a catalyst. These reactions typically require controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of 1-(quinolin-2-yl)ethan-1-amine often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Quinolin-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the ethanamine group.

    2-Aminoquinoline: Similar to 1-(quinolin-2-yl)ethan-1-amine but with an amino group directly attached to the quinoline ring.

    Quinoline-2-carboxylic acid: An oxidized derivative of quinoline.

Uniqueness: 1-(Quinolin-2-yl)ethan-1-amine is unique due to its ethanamine group, which provides additional sites for chemical modification and enhances its biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-quinolin-2-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,12H2,1H3

InChI Key

OSJLYUIRCUMENX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)N

Origin of Product

United States

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